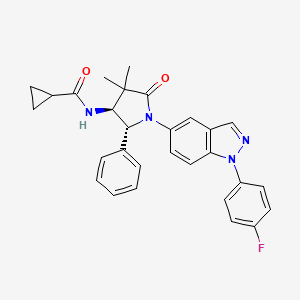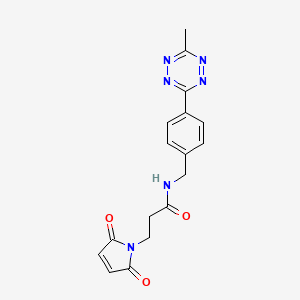
PROTAC AR Degrader-4 (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC AR Degrader-4 (TFA) is a compound designed to degrade the androgen receptor (AR) through the proteolysis-targeting chimera (PROTAC) mechanism. This compound consists of a ligand binding group for cellular inhibitor of apoptosis protein 1 (cIAP1), a linker, and an androgen receptor binding group .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC AR Degrader-4 (TFA) involves the conjugation of a ligand for cIAP1, a linker, and a ligand for the androgen receptor. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including amide bond formation, esterification, and etherification .
Industrial Production Methods: Industrial production methods for PROTAC AR Degrader-4 (TFA) are not widely published. Typically, such compounds are produced in specialized laboratories with advanced equipment and techniques to ensure high purity and reproducibility.
化学反応の分析
Types of Reactions: PROTAC AR Degrader-4 (TFA) primarily undergoes reactions related to its degradation mechanism, including ubiquitination and proteasomal degradation. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of PROTAC AR Degrader-4 (TFA) include various protecting groups, coupling reagents, and solvents such as dimethyl sulfoxide (DMSO). The conditions often involve controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates .
Major Products Formed: The major product formed from the degradation of PROTAC AR Degrader-4 (TFA) is the polyubiquitinated androgen receptor, which is subsequently degraded by the proteasome .
科学的研究の応用
PROTAC AR Degrader-4 (TFA) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the degradation of the androgen receptor, which is implicated in various diseases, including prostate cancer . By degrading the androgen receptor, this compound helps researchers understand the role of AR in disease progression and the potential for targeted therapies .
In addition to cancer research, PROTAC AR Degrader-4 (TFA) is used in drug discovery and development to identify new therapeutic targets and evaluate the efficacy of PROTAC-based therapies . It also serves as a tool for investigating the ubiquitin-proteasome system and its role in protein homeostasis .
作用機序
The mechanism of action of PROTAC AR Degrader-4 (TFA) involves the recruitment of the androgen receptor and cIAP1 to form a ternary complex. This complex facilitates the ubiquitination of the androgen receptor by cIAP1, leading to its recognition and degradation by the proteasome . The process is catalytic, meaning that the PROTAC molecule is recycled and can target multiple androgen receptor molecules .
類似化合物との比較
Similar Compounds: Similar compounds to PROTAC AR Degrader-4 (TFA) include other PROTAC-based androgen receptor degraders, such as ARV-110 and ARD-61 . These compounds also target the androgen receptor for degradation but may differ in their ligand binding groups, linkers, and overall efficacy .
Uniqueness: PROTAC AR Degrader-4 (TFA) is unique in its specific design to utilize cIAP1 as the E3 ligase for ubiquitination. This specificity allows for targeted degradation of the androgen receptor with potentially fewer off-target effects compared to other PROTACs that use different E3 ligases . Additionally, the trifluoroacetic acid (TFA) form of the compound enhances its solubility and stability .
特性
分子式 |
C45H68F3N3O11 |
|---|---|
分子量 |
884.0 g/mol |
IUPAC名 |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H67N3O9.C2HF3O2/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4;3-2(4,5)1(6)7/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51);(H,6,7)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-;/m0./s1 |
InChIキー |
URZFPFDMMGLCJC-AFGPOOCPSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)

![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)

![2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B11929948.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929956.png)
![5-Anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B11929961.png)


![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
